1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
Description
1'-[(tert-Butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid is a spirocyclic compound featuring a benzofuran moiety fused to a piperidine ring, with a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid substituent. Its synthesis typically involves multistep procedures, including dianion alkylation and cyclization, as demonstrated in the synthesis of analogous spirocyclic oxindoles (e.g., 35% yield over eight steps without chromatography) . The Boc group enhances steric protection and stability, while the carboxylic acid enables hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3H-1-benzofuran-2,4'-piperidine]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-8-6-18(7-9-19)11-13-10-12(15(20)21)4-5-14(13)23-18/h4-5,10H,6-9,11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTMKPRHZSHKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(O2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction pathways and metabolic pathways.
Pharmacokinetics
The compound’s molecular weight (3334 g/mol) suggests that it may be absorbed and distributed throughout the body. The presence of the tert-butoxy carbonyl group could potentially influence its metabolism and excretion.
Biological Activity
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid (CAS Number: 1708126-13-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer properties and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 333.38 g/mol. The structure features a spiro-benzofuran-piperidine framework, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₅ |
| Molecular Weight | 333.38 g/mol |
| CAS Number | 1708126-13-9 |
| SMILES | CC(C)(C)OC(=O)N1CCC2(Cc3cc(ccc3O2)C(O)=O) |
Synthesis
The synthesis of this compound has been achieved through various methods, including multi-step organic reactions involving Ugi reactions and Diels-Alder cyclizations. These methods allow for the efficient formation of the benzofuran and piperidine moieties integral to its structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values indicate significant potency:
- MCF-7 Cell Line : IC50 = 25.72 ± 3.95 μM
- U87 Cell Line : IC50 = 45.2 ± 13.0 μM
Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner, suggesting a mechanism of action that involves programmed cell death .
The proposed mechanism includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been suggested that the compound interacts with apoptotic pathways by modulating Bcl-2 family proteins and activating caspases .
Case Studies
- Study on Tumor Growth Inhibition : In vivo studies using tumor-bearing mice showed that administration of the compound significantly suppressed tumor growth compared to controls. This effect was attributed to its ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment .
- Cell Cycle Arrest : Additional studies indicated that treatment with this compound leads to cell cycle arrest at the G1 phase, further contributing to its anticancer efficacy by preventing cancer cells from proliferating .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid exhibit significant interactions with sigma receptors. These receptors are implicated in various neuropsychiatric disorders and have roles in pain modulation. The compound's ability to modify receptor binding affinities is particularly noteworthy, allowing for optimization in drug design.
Potential Applications:
- Drug Discovery : The compound serves as a lead structure for developing new drugs targeting sigma receptors, which are involved in pain management and neuroprotection.
- Ligand Development : It is used in synthesizing various ligands that can selectively bind to sigma(1) and sigma(2) receptors, facilitating research into their physiological roles.
Case Studies
Recent studies have focused on the pharmacological implications of compounds derived from 1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid:
- Sigma Receptor Binding Studies : Research has demonstrated that modifications in substituents on the spirocyclic structure significantly influence binding affinity and selectivity for sigma receptors. This has implications for designing more effective therapeutic agents targeting these receptors.
- Neuroprotective Effects : Certain derivatives have shown promise in preclinical models for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- The Boc group in the target compound improves stability but may reduce solubility compared to hydroxylated analogs .
- Carboxylic acid derivatives (e.g., the target compound) exhibit balanced lipophilicity, whereas esterified analogs (e.g., methyl or acetyl esters) show enhanced membrane permeability .
- Substituents like fluoroethoxy-benzyl (in σ1 receptor ligands) significantly alter receptor binding profiles compared to the unsubstituted spirocyclic scaffold .
Key Observations :
- The target compound’s synthesis avoids chromatography, enhancing scalability .
- Natural product-derived spiro compounds (e.g., from Heliotropium filifolium) require extraction and purification, limiting yields .
Key Observations :
- The target compound’s carboxylic acid group may favor interactions with polar enzyme active sites, unlike lipophilic esters .
- Antimicrobial activity in spiro compounds is influenced by substituent lipophilicity and steric effects .
Physicochemical Properties
Key Observations :
Preparation Methods
Formation of the Spirocyclic Scaffold
A prominent method involves the use of an acyl anion equivalent to form a benzylic carbon-carbon bond, followed by intramolecular nucleophilic aromatic substitution (SNAr) to close the dihydrofuran ring, yielding the spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold.
- Starting from 5-bromo-2-fluorobenzaldehyde, conversion to a dithiane intermediate enables acyl anion chemistry.
- Deprotonation with lithium diisopropylamide (LDA) at low temperatures (-78 °C) forms the dithiane anion.
- Reaction with N-Boc-4-piperidone introduces the piperidine moiety.
- Subsequent oxidative and base-promoted steps induce cyclization to form the spirocyclic core.
This route achieves overall yields around 47% over five steps, demonstrating efficiency and scalability.
Introduction of the Boc Protecting Group
The tert-butoxycarbonyl group is introduced typically by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate, potassium carbonate, or sterically hindered amines like N,N-diisopropylethylamine.
- Reaction conditions are mild, typically 10–30 °C for 1–6 hours.
- Solvents such as tetrahydrofuran (THF) or THF/water mixtures are common.
- The reaction proceeds to near completion, with product isolation by filtration or recrystallization.
Functionalization at the 5-Position
The carboxylic acid group at the 5-position is introduced via esterification followed by hydrolysis or direct substitution reactions.
- For example, methyl esters of hydroxybenzoic acid derivatives are prepared and subsequently hydrolyzed.
- Reflux in hydrobromic acid and acetic acid mixtures can be employed to form hydrobromide salts and facilitate substitution reactions.
Purification and Isolation
Purification steps include:
- Extraction with organic solvents such as ethyl acetate.
- Washing with water to remove inorganic impurities.
- Concentration under reduced pressure followed by addition of non-polar solvents like heptane to induce crystallization.
- Filtration and drying under vacuum at moderate temperatures (50–60 °C).
Detailed Reaction Scheme and Conditions
| Step | Reaction Description | Reagents and Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Conversion of 5-bromo-2-fluorobenzaldehyde to dithiane intermediate | 1,3-propanedithiol, iodine catalyst, CHCl3 | High yield; facilitates acyl anion formation |
| 2 | Formation of dithiane anion and addition to N-Boc-4-piperidone | LDA at -78 °C, THF solvent | 80% yield; low temperature critical to avoid side reactions |
| 3 | Cyclization to spirocyclic scaffold | Base (tBuOK), THF, 70 °C, 5 min microwave irradiation | Efficient ring closure |
| 4 | Boc protection of piperidine nitrogen | Di-tert-butyl dicarbonate, Na2CO3 or K2CO3, THF or THF/H2O, 10–30 °C, 1–6 h | Near quantitative yield; mild conditions |
| 5 | Esterification and hydrolysis to introduce carboxylic acid | Methyl ester formation, reflux with HBr/AcOH | Purification by filtration and drying |
Research Findings and Process Optimization
- The use of dithiane intermediates allows for controlled acyl anion chemistry, avoiding direct metalation of aromatic rings which can lead to side reactions.
- Microwave-assisted cyclization significantly reduces reaction times and improves yields.
- Protective group strategies such as Boc are essential for maintaining the integrity of the piperidine nitrogen during multi-step synthesis.
- The choice of base and solvent in Boc protection influences reaction rate and purity.
- Hydrobromic acid-mediated transformations provide efficient conversion to desired intermediates with manageable work-up.
Q & A
Basic: What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) protecting group in spiro[benzofuran-piperidine] derivatives?
Methodological Answer:
The Boc group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include:
- Reagent: Boc anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) with a catalyst like 4-dimethylaminopyridine (DMAP).
- Conditions: Stirring at 0–25°C for 4–12 hours under nitrogen atmosphere to prevent moisture interference .
- Deprotection: Use trifluoroacetic acid (TFA) in DCM or HCl in dioxane to remove the Boc group post-synthesis .
Validation: Monitor reaction progress via TLC or LC-MS. Confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS).
Advanced: How does stereochemistry influence σ1 receptor binding affinity and metabolic stability of this compound?
Methodological Answer:
Enantiomers exhibit differential receptor interactions and metabolic pathways:
- Chiral Separation: Use preparative HPLC with chiral stationary phases (e.g., Chiralpak® columns) to isolate (R)- and (S)-enantiomers .
- Binding Assays: Radioligand competition studies (e.g., ) reveal (S)-enantiomers have 3x higher σ1 affinity than (R)-forms .
- Metabolic Stability: Incubate enantiomers with liver microsomes; analyze via Orbitrap-LC-MS. (S)-enantiomers show slower degradation due to steric hindrance at metabolic sites (e.g., cytochrome P450 enzymes) .
Data: (S)-enantiomer IC = 12 nM vs. (R)-enantiomer IC = 36 nM in receptor assays .
Basic: What spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H NMR (400 MHz, CDCl) identifies spirocyclic protons (δ 1.4–1.6 ppm for Boc methyl groups) and benzofuran aromatic signals (δ 6.8–7.5 ppm). C NMR confirms carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~170 ppm) .
- Mass Spectrometry: HRMS (ESI+) validates molecular weight (e.g., [M+H] = 347.18 for CHNO) .
- IR Spectroscopy: Stretching frequencies for C=O (Boc: ~1680 cm; carboxylic acid: ~1720 cm) .
Advanced: How can researchers analyze metabolic stability and identify degradation pathways?
Methodological Answer:
- In Vitro Assays: Incubate compound with human liver microsomes (HLM) or hepatocytes at 37°C. Quench reactions at intervals (0–120 min) with acetonitrile.
- Metabolite Identification: Use ultra-high-performance LC (UHPLC) coupled with quadrupole-Orbitrap MS for exact mass determination. Key metabolites often result from oxidative dealkylation or piperidine ring hydroxylation .
- Data Analysis: Software tools (e.g., Compound Discoverer™) map metabolic pathways and quantify half-life (t).
Basic: What are critical handling and storage considerations for this compound?
Methodological Answer:
- Storage: Store at –20°C under inert gas (argon) in sealed, light-resistant vials. Avoid moisture to prevent Boc group hydrolysis .
- Safety: Use PPE (gloves, goggles) due to potential irritancy (refer to SDS Section 4: First Aid Measures) .
Advanced: How can structure-activity relationships (SAR) guide antibacterial optimization?
Methodological Answer:
- Bioactivity Screening: Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative bacteria via broth microdilution (MIC assays). Example: Methyl ester analogs (e.g., methyl 3’-benzoyloxy derivatives) show MIC = 8 µg/mL against S. aureus vs. inactivity against E. coli .
- Lipophilicity Optimization: Measure logP values (e.g., via shake-flask method). Increased lipophilicity (logP >2.5) correlates with enhanced Gram-positive activity due to membrane penetration .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., halogens) at benzofuran-5-position to enhance stability and target binding .
Advanced: How to resolve contradictory data in receptor binding or metabolic studies?
Methodological Answer:
- Triangulation: Cross-validate results using multiple techniques (e.g., SPR for binding kinetics vs. radioligand assays) .
- Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates.
- Alternative Explanations: Investigate batch variability (e.g., purity via HPLC) or solvent effects (DMSO vs. saline) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
